2-((4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile
Description
This compound belongs to the 1,2,4-triazole class of heterocycles, characterized by a central triazolone ring substituted with a cyclopropyl group at position 4, a pyridin-3-yl group at position 3, and a benzonitrile moiety linked via a methyl group at position 1. Its synthesis likely involves multi-step reactions, including cyclocondensation and functional group substitutions, similar to methods described for related triazole derivatives .
Properties
IUPAC Name |
2-[(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c19-10-13-4-1-2-5-15(13)12-22-18(24)23(16-7-8-16)17(21-22)14-6-3-9-20-11-14/h1-6,9,11,16H,7-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGBMOPGJKVNKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CC3=CC=CC=C3C#N)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole ring, the introduction of the cyclopropyl group, and the attachment of the benzonitrile moiety. Common reagents used in these reactions include hydrazine derivatives, cyclopropyl ketones, and nitriles. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-((4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
2-((4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Features
The compound shares structural motifs with several analogues reported in the literature and commercial catalogs. A comparative analysis is presented below:
Key Observations:
Substituent Diversity: The target compound’s benzonitrile group distinguishes it from BI90914 (urea-thiophene) and BJ95458 (amide-quinazolinone). These variations influence electronic properties, solubility, and target affinity.
Bioactivity Inference : While BI90914 and BJ95458 lack explicit bioactivity data in the provided evidence, their structural resemblance to antimicrobial triazole derivatives (e.g., compounds 7a–8b in ) suggests possible antimicrobial or enzyme-inhibitory roles .
Challenges:
Physicochemical Properties
- Solubility : The benzonitrile group likely reduces aqueous solubility compared to BI90914’s urea and BJ95458’s amide linkers, which possess hydrogen-bonding capabilities.
- Stability : The triazolone core is prone to hydrolysis under acidic/basic conditions, a trait shared with other 1,2,4-triazole derivatives .
Research Tools and Structural Analysis
While direct crystallographic data for the target compound are absent, tools like SHELXL (for refinement) and ORTEP-III (for graphical representation) are critical for analyzing analogous triazole derivatives . For example, SHELXL’s robust handling of high-resolution data aids in resolving steric clashes caused by the cyclopropyl group .
Biological Activity
The compound 2-((4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile is a complex organic molecule that incorporates a triazole ring, a pyridine moiety, and a benzonitrile group. This structure suggests potential biological activities due to its unique combination of functional groups. The biological activity of compounds containing triazole rings has been widely studied, revealing various pharmacological properties.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features:
- A triazole ring , known for its ability to act as a scaffold in medicinal chemistry.
- A pyridine ring , which enhances the compound's interaction with biological targets due to its electron-withdrawing properties.
- A benzonitrile group , which can influence the compound's solubility and reactivity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
1. Antifungal Activity
Triazole derivatives are recognized for their antifungal properties. Studies have shown that similar compounds can inhibit the growth of various fungal pathogens. For instance, derivatives of 1,2,4-triazole have demonstrated efficacy against fungi such as Candida albicans and Aspergillus species .
2. Antibacterial Activity
Compounds containing triazole rings have been reported to possess antibacterial properties. In vitro studies have shown that certain triazole derivatives exhibit effective inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
3. Anticancer Properties
The potential anticancer activity of triazole-containing compounds is supported by their ability to interfere with cellular pathways involved in tumor growth. Some studies suggest that these compounds may act as inhibitors of key enzymes involved in cancer cell proliferation .
The biological activity of 2-((4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile is hypothesized to involve several mechanisms:
1. Enzyme Inhibition
Triazoles are known to inhibit enzymes such as cytochrome P450s and other metabolic enzymes critical for fungal and bacterial survival. This inhibition can disrupt essential biochemical pathways .
2. Interaction with Nucleic Acids
Some studies suggest that triazole derivatives may bind to DNA or RNA, affecting replication and transcription processes in pathogens .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is beneficial to compare it with other triazole derivatives:
| Compound Name | Activity Type | MIC (μg/mL) | Reference |
|---|---|---|---|
| Triazole A | Antifungal | 0.125 | |
| Triazole B | Antibacterial | 0.68 | |
| Triazole C | Anticancer | 10 |
Case Studies
Several studies have highlighted the biological activity of triazole derivatives similar to 2-((4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile:
- Study on Antifungal Activity : A series of triazole derivatives were synthesized and tested against Candida albicans. Compounds with electron-donating groups showed enhanced antifungal activity compared to those without .
- Antibacterial Evaluation : Research demonstrated that certain triazole derivatives exhibited significant antibacterial activity against resistant strains of Escherichia coli, with MIC values lower than traditional antibiotics .
- Anticancer Mechanisms : Investigations into the anticancer effects revealed that some triazoles could induce apoptosis in cancer cells through the activation of caspases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
